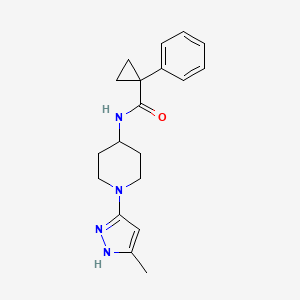

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide, also known as CPPC, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. CPPC belongs to the class of cyclopropane carboxamide compounds, which have shown potential in the treatment of various diseases.

Scientific Research Applications

Cannabinoid Receptor Antagonists

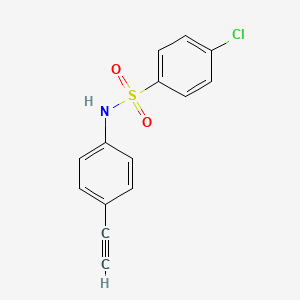

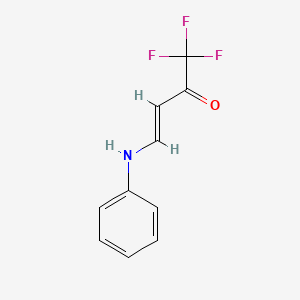

Structure-Activity Relationships : Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, particularly focusing on their role as cannabinoid receptor antagonists. These studies have identified specific structural requirements for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. For instance, certain para-substituted phenyl rings and carboxamido groups have been found crucial for this activity. These insights aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes potentially useful for mitigating harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Molecular Interaction Studies : Further molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor have provided detailed insights into the conformational preferences and the pharmacophore models for CB1 receptor ligands. This research contributes to the understanding of how specific conformers of these compounds interact with the receptor, shedding light on the intricate mechanisms of receptor antagonism and potential therapeutic applications (Shim et al., 2002).

Glycine Transporter 1 Inhibitors

Discovery of GlyT1 Inhibitors : In the quest for novel therapeutic agents, compounds with a pyrazole core have also been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), showcasing a different avenue of therapeutic exploration. Such compounds are of interest for their potential to modulate glycine levels in the central nervous system, with implications for treating disorders like schizophrenia (Yamamoto et al., 2016).

Radioligands for Imaging

Development of SPECT Ligands : The synthesis and in vivo binding of iodine-123 labeled compounds, such as AM251, an analog of cannabinoid receptor antagonists, illustrate the application of these compounds as radioligands. These radioligands offer tools for single photon emission computed tomography (SPECT) imaging, enabling the non-invasive characterization of cannabinoid receptor distribution in the brain and the study of receptor dynamics in various pathological conditions (Gatley et al., 1996).

Chemical Synthesis and Characterization

Synthesis of Heterocyclic Compounds : The development of methods for synthesizing heterocyclic compounds based on the pyrazole scaffold, including polyhydroquinoline scaffolds and fused pyran derivatives, represents a significant contribution to the field of medicinal chemistry. These methods facilitate the creation of novel compounds with potential biological activities, enabling further exploration of their therapeutic utility (Sapariya et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .

Biochemical Pathways

Similar compounds have been found to impact a variety of pathways, leading to diverse downstream effects .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-14-13-17(22-21-14)23-11-7-16(8-12-23)20-18(24)19(9-10-19)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQKEKOSLUOEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)

![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)

![7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline](/img/structure/B2970213.png)

![4-[(4-Fluorophenoxy)methyl]benzohydrazide](/img/structure/B2970217.png)

![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)

![2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide](/img/structure/B2970225.png)

![1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2970226.png)

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)